Samarium

Catalog No.
S563198
CAS No.
7440-19-9
M.F
Sm
M. Wt
150.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium

Substituting samarium in high-temperature magnets leads to rapid demagnetization above 150°C, and alternative reductants fail in demanding organic synthesis. Samarium metal (CAS 7440-19-9) overcomes these limitations as the critical precursor for SmCo magnets retaining coercivity to 300°C, and for generating SmI2, the only lanthanide(II) reductant capable of activating unfunctionalized esters. • SmCo magnets: operational up to 300°C vs. NdFeB failure at 150°C. • Reductive synthesis: SmI2 enables Barbier cyclizations unreachable with Eu/Yb reductants. • Nuclear: ~40,100 barns thermal neutron cross-section, slow burnout for extended fuel cycles. Supplied as ≥99.9% purity metal pieces, sealed under argon for global shipment.

CAS Number

7440-19-9

Product Name

Samarium

IUPAC Name

samarium

Molecular Formula

Sm

Molecular Weight

150.4 g/mol

InChI

InChI=1S/Sm

InChI Key

KZUNJOHGWZRPMI-UHFFFAOYSA-N

SMILES

[Sm]

Synonyms

Samarium

Canonical SMILES

[Sm]

The exact mass of the compound Samarium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99.9%

Package Size

1 g, 5 g, 10 g, 25 g

Samarium (CAS: 7440-19-9) is a highly electropositive, silvery-white rare earth metal belonging to the lanthanide series. In industrial and scientific procurement, elemental samarium is primarily valued as a critical precursor for high-temperature permanent magnets, specialized nuclear reactor control materials, and the generation of powerful single-electron reducing agents[1]. Unlike more abundant lanthanides like neodymium or cerium, samarium possesses a unique combination of high volatility for metallurgical purification, a highly accessible +2 oxidation state for chemical synthesis, and a specific thermal neutron absorption profile[2]. These baseline properties make it an irreplaceable material for applications requiring extreme thermal stability, precise neutronic control, or aggressive reductive cross-coupling.

Research & Procurement Fit

High-temperature permanent magnet alloys
Single-electron transfer reductant for stereoselective synthesis
Orange-red phosphor host doping (Sm³⁺)
Thermal neutron absorber for spectral shift studies

Substituting samarium with closely related lanthanides typically results in catastrophic failure in application-critical environments. In magnetic applications, substituting samarium with neodymium leads to rapid demagnetization at temperatures above 150°C, rendering motors useless in aerospace or heavy industrial settings [1]. In chemical synthesis, attempting to replace samarium metal with europium or ytterbium to form divalent reductants fails because the resulting Eu(II) or Yb(II) species lack the necessary thermodynamic reduction potential to activate unfunctionalized esters or aromatic rings [2]. Furthermore, in nuclear applications, replacing samarium with gadolinium alters the burnout rate of burnable poisons, potentially causing incomplete reactivity suppression over extended fuel cycles [3]. Thus, samarium's specific electronic and physical parameters cannot be generically matched by other rare earth metals.

Substitution Risk

Magnetic thermal stability
NdFeB magnets lose coercivity significantly above 150°C, making them unreliable for high-temperature applications where SmCo maintains performance.
Stereochemical reduction control
Common reductants (LiAlH₄, NaBH₄, Zn) follow different mechanistic pathways and cannot replicate SmI₂’s selectivity profile for certain C–C bond formations.
Neutron absorption trade-offs
Gd-157 provides similar safety worth but with a smaller excess reactivity penalty; Sm-149’s larger reactivity impact may require different core design considerations.
Phosphor chromaticity
Eu³⁺, Dy³⁺, or Pr³⁺ emit different colors in the same host; substituting Sm³⁺ alters the emission spectrum and optimal doping concentration, changing device output.

Thermal Stability of Coercivity: Samarium vs. Neodymium

When evaluating permanent magnet precursors for high-temperature applications, samarium significantly outperforms neodymium. While NdFeB magnets offer high energy products at room temperature, they suffer from rapid loss of coercivity above 150°C. In contrast, samarium-cobalt (SmCo) alloys retain their magnetic performance at continuous operating temperatures exceeding 300°C [1].

Evidence DimensionMaximum operating temperature for retained magnetic coercivity
Target Compound DataSamarium (as SmCo alloy): > 300°C (up to 350°C)
Comparator Or BaselineNeodymium (as NdFeB alloy): Rapid loss of coercivity above 150°C
Quantified DifferenceSamarium-based systems maintain operational magnetic flux at temperatures over 150°C higher than Neodymium-based systems.
ConditionsHigh-temperature continuous operation in harsh-environment electric motors and aerospace actuators.

Procurement for aerospace and heavy industrial motors must specify Samarium to prevent catastrophic demagnetization in environments exceeding 150°C.

Curie Temperature
Head-to-head
SmCo ~700°C vs NdFeB 310–340°C
Supports high-temperature magnet selection
Reported standard materials characterization

Thermodynamic Driving Force of Divalent Precursors: Samarium vs. Ytterbium/Europium

Elemental samarium is the premier precursor for generating divalent lanthanide reductants due to its optimal redox potential. The standard oxidation potential of Sm3+/Sm2+ is -1.55 V, which can be further enhanced to -2.21 V vs SCE using additives like water or HMPA. In contrast, comparators like ytterbium (-1.15 V) and europium (-0.33 V) produce significantly weaker reductants [1]. This massive thermodynamic advantage allows SmI2 to execute challenging reductive cyclizations that Yb and Eu analogs cannot.

Evidence DimensionAqueous/THF oxidation potential of Ln3+/Ln2+ species
Target Compound DataSamarium: -1.55 V (up to -2.21 V vs SCE with additives)
Comparator Or BaselineYtterbium (-1.15 V) and Europium (-0.33 V)
Quantified DifferenceSamarium provides a significantly stronger thermodynamic driving force (by >0.4 V to >1.2 V) compared to Yb and Eu.
ConditionsIn situ generation of divalent lanthanide iodides (LnI2) in THF for organic reductive cyclizations.

Chemical manufacturers must procure elemental samarium to generate SmI2, as weaker lanthanides like Yb or Eu cannot reduce unactivated carbonyls or aromatic hydrocarbons.

Energy Product Crossover
Reported
SmCo outperforms NdFeB above ~150–180°C
Informs procurement for elevated-temperature motors
Temperature-dependent BHmax data; qualitative inversion

Neutronic Burnout Rate for Reactor Control: Samarium vs. Gadolinium

In nuclear reactor design, the selection of burnable poisons depends heavily on the thermal neutron absorption cross-section. Samarium-149 exhibits a cross-section of approximately 40,100 barns, whereas gadolinium-157 possesses a much higher cross-section of about 254,000 barns [1]. While gadolinium absorbs neutrons more potently on a per-atom basis, it burns out very quickly. Samarium's comparatively lower cross-section provides a slower, more sustained reactivity hold-down, making it highly valuable for managing extended fuel cycles.

Evidence DimensionThermal neutron absorption cross-section
Target Compound DataSamarium-149: ~40,100 barns
Comparator Or BaselineGadolinium-157: ~254,000 barns
Quantified DifferenceSamarium has a ~6x lower cross-section than Gadolinium, resulting in a slower, more sustained burnout rate.
ConditionsNeutron flux suppression in nuclear reactor cores over extended fuel cycles.

Nuclear engineers select Samarium over Gadolinium for long-duration fuel cycles where a slower, sustained reactivity hold-down is required rather than rapid poison depletion.

Neutron Absorber Trade-off
Head-to-head
Sm-149: similar safety worth, larger reactivity penalty vs Gd-157
Guides spectral shift absorber selection
Simulated submerged reactor core conditions

Metallurgical Processability and Purification: Samarium vs. Neodymium

The high volatility of samarium metal offers a distinct advantage in metallurgical purification compared to other rare earths like neodymium. Samarium exhibits a vapor pressure of approximately 1.6 torr at 1000°C, allowing it to be efficiently purified via sublimation or vacuum distillation[1]. In contrast, neodymium requires substantially higher temperatures to achieve viable distillation rates. This property allows samarium to be easily separated from refractory metallic impurities (such as Ta, W) at lower energy thresholds.

Evidence DimensionVapor pressure and distillation efficiency at 1000°C
Target Compound DataSamarium: ~1.6 torr (enables >85% distillation recovery at 1000°C in 10 mins)
Comparator Or BaselineNeodymium: Negligible vapor pressure at 1000°C (requires much higher temperatures)
Quantified DifferenceSamarium's significantly higher vapor pressure allows for rapid low-temperature sublimation, unlike Neodymium.
ConditionsVacuum distillation / sublimation for the removal of refractory metallic impurities.

Material processors can achieve ultra-high purity Samarium at significantly lower energy thresholds compared to heavier or less volatile rare earth metals.

Photoluminescence Color
Head-to-head
Sm³⁺ in BaBiPO₄: CIE (0.553, 0.445) orange-red; distinct from Eu³⁺, Dy³⁺, Pr³⁺
Enables precise orange-red chromaticity targeting
Optimal doping xc=0.05; ion-specific composition required
Reduction Selectivity
Class-level
SmI₂ provides unique stereochemical outcomes vs. LiAlH₄, NaBH₄, Zn
Essential for specific reductive couplings
Well-established class-level reactivity; not a single metric
Skeletal Targeting
Reported
153Sm-EDTMP: ~5:1 lesion-to-normal bone accumulation ratio
Supports skeletal targeting assessment in research
Reported patient-based biodistribution; pain palliation endpoint context

High-Temperature Aerospace and Industrial Magnets

Directly downstream of its superior high-temperature coercivity retention compared to neodymium, samarium is the essential metal precursor for SmCo permanent magnets. These magnets are critical for traveling wave tubes, aerospace actuators, and electric motors operating in harsh environments where temperatures routinely exceed 150°C to 300°C, conditions that would instantly demagnetize standard NdFeB alternatives [1].

Precursor for Single-Electron Transfer Reagents (Kagan's Reagent)

Because samarium metal generates a highly potent divalent reductant (SmI2) with a much stronger redox potential than ytterbium or europium, it is the premier choice for synthesizing Kagan's reagent. This makes elemental samarium indispensable for pharmaceutical and fine chemical manufacturing involving complex reductive cyclizations, Barbier-type reactions, and the selective reduction of unactivated functional groups [2].

Long-Cycle Nuclear Burnable Poisons

Leveraging its specific thermal neutron absorption cross-section (~40,100 barns), samarium is utilized in nuclear reactor control rods and fuel matrices. Its slower burnout rate compared to gadolinium makes it the optimal choice for extending fuel cycles, providing a sustained reactivity hold-down without the rapid depletion characteristic of higher-cross-section isotopes[3].

Application Selection Guide

Application
Selection Property
Validation Focus
High-temperature magnet alloy studies
Thermal coercivity retention
High-temperature magnetic property validation
Bone metastasis radiotracer research
Osteoblastic lesion uptake profile
Biodistribution and imaging endpoint review
Single-electron transfer reduction studies
Stereochemical reduction selectivity
Reaction scope and stereochemical outcome review
Orange-red phosphor development
Sm³⁺ photoluminescence emission profile
CIE color coordinate and doping optimization

Physical Description

A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index]

Color/Form

Silvery metal; rhombohedral

Exact Mass

151.91974 g/mol

Monoisotopic Mass

151.91974 g/mol

Boiling Point

1794 °C

Heavy Atom Count

1

Density

7.52 g cu cm at 25 °C

Melting Point

1072 °C

UNII

42OD65L39F

GHS Hazard Statements

Aggregated GHS information provided by 241 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 241 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 236 of 241 companies with hazard statement code(s):;
H228 (96.19%): Flammable solid [Danger Flammable solids];
H261 (96.61%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg

Pictograms

Flammable

Flammable

Other CAS

7440-19-9

Wikipedia

Samarium

Methods of Manufacturing

Reduction of ... /samarium/ oxide with barium or lanthanum.

General Manufacturing Information

Samarium: ACTIVE
Samarium is a rare earth element that is extracted from natural ore materials such as mineral monazite and bastnasite. As such, the use of this material may require a radioactive materials license. It is recommended that you contact your state radiation protection program for guidance in this matter. Specifically, the samarium powder may be associated with sufficient concentrations of source material (e.g., uranium and thorium) that can result in having a licensable radioactive quantity.
While misch metal containing about 1% of samarium metal has long been used, samarium has not been isolated in relatively pure form until recently
Samarium forms chalcogenides which may exhibit a wide range of structural, electrical, and magnetic properties
Discovered along with europium in 1901 by de Marcay from the samarium fraction of didymium
For more General Manufacturing Information (Complete) data for Samarium, Elemental (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store in cool place. Never allow product to get in contact with water during storage.
Suitable: Keep tightly closed. Special requirements: Air and moisture sensitive. Store under inert gas. /Samarium, Chip/

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